molecular formula C10H22N2 B139350 2-(1-Isopropylpiperidin-4-yl)ethanamine CAS No. 132740-59-1

2-(1-Isopropylpiperidin-4-yl)ethanamine

Cat. No. B139350
M. Wt: 170.3 g/mol
InChI Key: MWNKNYOIYZJMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Isopropylpiperidin-4-yl)ethanamine” is a research chemical with the CAS number 132740-59-1 . It has an empirical formula of C10H22N2 and a molecular weight of 170.30 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(1-Isopropylpiperidin-4-yl)ethanamine” consists of a piperidine ring with an isopropyl group and an ethanamine group attached . The exact structure can be represented by the SMILES string CC(C)N1CCC(CC1)CN .


Physical And Chemical Properties Analysis

The compound has a density of 0.892 g/cm3 . It has a boiling point of 224.5°C at 760 mmHg . The flash point is 87.4°C . The compound’s LogP value, which represents its lipophilicity, is 2.09380 .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research has highlighted the therapeutic potential of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, indicating the interest in piperidine derivatives for these applications. This review emphasizes the importance of structural components similar to 2-(1-Isopropylpiperidin-4-yl)ethanamine in developing effective D2R modulators (Jůza et al., 2022).

Monoamine Oxidase Inhibitors

Monoamine oxidase inhibitors, featuring structural components like isopropylpiperidin, have been studied for their antihypertensive effects in humans. These inhibitors highlight the potential cardiovascular applications of compounds with similar structures, underscoring their importance in developing hypertension therapies (Maxwell et al., 1960).

Gas Separation Technologies

In the context of chemical engineering, research into supported ionic liquid membranes (SILMs) for gas separations like CO2/N2 and CO2/CH4 demonstrates the utility of structural analogs in enhancing separation performance. This indicates the relevance of compounds like 2-(1-Isopropylpiperidin-4-yl)ethanamine in industrial applications related to environmental sustainability and energy efficiency (Scovazzo, 2009).

Sensor Development

Research on fluorescent dendrimers for detecting biologically important metal ions shows the application of piperidine derivatives in biosensor technology. These compounds can contribute to the development of sensitive and selective sensors for health and environmental monitoring (Grabchev et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4, indicating it is harmful if swallowed . The safety data sheet advises against eating, drinking, or smoking when using this product . In case of accidental ingestion, it’s recommended to rinse the mouth and consult a physician .

properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)12-7-4-10(3-6-11)5-8-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNKNYOIYZJMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616564
Record name 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isopropylpiperidin-4-yl)ethanamine

CAS RN

132740-59-1
Record name 1-(1-Methylethyl)-4-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.